2-(5-Methylthiophen-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylthiophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-2-6(4-10-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLMGIIBKZLSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 5 Methylthiophen 3 Yl Acetic Acid
Strategies for Thiophene (B33073) Ring Functionalization and Substitution Patterns
The construction of the 3,5-disubstituted thiophene core is the primary challenge in synthesizing 2-(5-Methylthiophen-3-yl)acetic acid. The high reactivity of the thiophene ring, particularly at the α-positions (C2 and C5), necessitates carefully controlled reaction conditions to achieve substitution at the β-position (C3).
Electrophilic Aromatic Substitution Approaches for Thiophene Core Modification
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org Thiophene is more reactive than benzene (B151609) in SEAr reactions, with a strong preference for substitution at the α-positions. pearson.com When a substituent is already present, it directs subsequent substitutions. An activating group, such as the methyl group in 3-methylthiophene, directs incoming electrophiles to the ortho and para positions. In the case of 3-methylthiophene, this corresponds to the C2 and C5 positions.
The direct electrophilic acylation of 3-methylthiophene, a potential route to introduce a precursor to the acetic acid side chain, would predominantly yield the 2-acyl-3-methylthiophene and 5-acyl-3-methylthiophene isomers. Achieving substitution at the desired C3 position while another group is at C5 is generally not feasible through direct SEAr on a simple thiophene precursor due to these inherent regioselectivity rules. masterorganicchemistry.com Therefore, while SEAr is a cornerstone of thiophene chemistry, its application in the synthesis of asymmetrically substituted thiophenes like this compound is limited and often requires multi-step strategies involving blocking groups or starting from a pre-functionalized ring.
| Reaction Type | Substrate | Typical Reagents | Major Product(s) | Challenges for Target Synthesis |
| Friedel-Crafts Acylation | 3-Methylthiophene | Acyl chloride/anhydride, Lewis acid (e.g., AlCl3) | 2-Acyl-3-methylthiophene, 5-Acyl-3-methylthiophene | Poor regioselectivity for the C3 position. |
| Halogenation | 3-Methylthiophene | Br2, Cl2, NBS, NCS | 2-Halo-3-methylthiophene, 5-Halo-3-methylthiophene | Does not directly lead to the desired substitution pattern. |
Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions
Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the regioselective formation of carbon-carbon bonds on the thiophene ring. rsc.org Reactions such as Suzuki-Miyaura, Stille, Kumada, and Negishi couplings are instrumental in constructing complex thiophene derivatives that are inaccessible through classical methods. rsc.orgresearchgate.net
A common strategy for synthesizing 3,5-disubstituted thiophenes involves starting with a dihalogenated thiophene, such as 3,5-dibromothiophene. The differential reactivity of the bromine atoms or the use of selective reaction conditions allows for sequential, site-specific functionalization. For instance, one bromine atom can be selectively coupled with a methyl group source, followed by a second coupling reaction at the other position to introduce a precursor for the acetic acid side chain.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is particularly effective. nih.gov A plausible route could involve the selective mono-methylation of 3,5-dibromothiophene using methylboronic acid, followed by a second coupling reaction at the C3 position with a reagent that can be converted to the acetic acid side chain, such as a protected carboxymethyl equivalent.
| Coupling Reaction | Catalyst/Ligand System | Thiophene Substrate | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2/SPhos | 3-Bromo-5-methylthiophene | (CH2COOR)B(OR)2 | Ester of this compound |
| Kumada | Ni(dppe)Cl2 | 3-Bromo-5-methylthiophene | BrMgCH2COOEt | Ethyl 2-(5-Methylthiophen-3-yl)acetate |
| Stille | Pd(PPh3)4 | 3-Bromo-5-methylthiophene | (CH2COOR)Sn(Bu)3 | Ester of this compound |
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to an adjacent position. wikipedia.org For thiophenes, which readily undergo lithiation at the C2 position, DoM provides a crucial method to achieve functionalization at other sites. uwindsor.carsc.org
To synthesize this compound, a DoM strategy could be envisioned starting with a thiophene bearing a DMG at the C2 or C4 position to direct lithiation to C3. For example, a removable DMG at C2 of 5-methylthiophene would allow for lithiation and subsequent carboxymethylation at the C3 position. Alternatively, lithiation of 3-bromothiophene occurs preferentially at the C2 position. This allows for the introduction of a substituent at C2, followed by a lithium-halogen exchange at C3 to introduce the acetic acid precursor, and a final functionalization at C5. This highlights the utility of lithiation in creating polysubstituted thiophenes with high regiocontrol. acs.org
| Strategy | Starting Material | Directing Group (DMG) | Metalation Step | Subsequent Reaction |
| DoM | 2-(DMG)-5-methylthiophene | -CONR2, -CH2NR2 | n-BuLi, -78 °C | Reaction with electrophile (e.g., CO2, ClCH2COOR) at C3 |
| Halogen-Dance/Lithiation | 3,5-Dibromothiophene | None | n-BuLi, -78 °C | Sequential reaction with electrophiles at C5 and C3 |
Methodologies for Acetic Acid Side Chain Introduction
Once the thiophene core is appropriately functionalized, the final key step is the introduction of the acetic acid side chain at the C3 position. Several reliable methods exist for this transformation.
Carbonylation Reactions and Carboxylation of Thiophene Intermediates
Carbonylation reactions, which introduce a carbonyl group using carbon monoxide (CO), can be employed to synthesize carboxylic acids and their derivatives. For instance, a 3-halomethyl-5-methylthiophene intermediate could potentially undergo a palladium-catalyzed carbonylation in the presence of an alcohol to yield the corresponding ester, which can then be hydrolyzed. google.com
A more direct approach is the carboxylation of an organometallic intermediate. A 3-lithio-5-methylthiophene or the corresponding Grignard reagent, generated via metal-halogen exchange from 3-bromo-5-methylthiophene, can react with carbon dioxide (CO2) to form 5-methylthiophene-3-carboxylic acid. While this does not directly yield the target acetic acid, the resulting carboxylic acid is a versatile intermediate that could be converted to the target compound through homologation (a sequence of reactions that lengthens a carbon chain by one atom). However, direct carboxylation of thiophene with CO2 can be challenging and may require high temperatures and pressures. mdpi.com
Nitrile Hydrolysis and Ester Saponification Routes
The conversion of nitriles or esters into carboxylic acids are among the most robust and widely used methods in organic synthesis. These functional groups often serve as stable precursors to the more reactive carboxylic acid.
Nitrile Hydrolysis: This route involves the preparation of 2-(5-methylthiophen-3-yl)acetonitrile as a key intermediate. This nitrile can be synthesized via nucleophilic substitution of a 3-halomethyl-5-methylthiophene with a cyanide salt (e.g., NaCN). The subsequent hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H2SO4) or base (e.g., NaOH). askfilo.combrainly.in
Ester Saponification: An alternative and very common strategy is the synthesis of an ester of this compound, for example, the methyl or ethyl ester. This can be accomplished through methods described previously, such as metal-catalyzed cross-coupling with an acetate (B1210297) equivalent. The final step is the saponification of the ester, which involves hydrolysis under basic conditions (e.g., refluxing with aqueous NaOH or KOH). masterorganicchemistry.com This reaction irreversibly forms the carboxylate salt. masterorganicchemistry.comlibretexts.org A subsequent acidification step with a strong acid (e.g., HCl) protonates the carboxylate to furnish the final this compound product. youtube.com
| Method | Key Intermediate | Reagents for Formation | Reagents for Conversion to Acid |
| Nitrile Hydrolysis | 2-(5-Methylthiophen-3-yl)acetonitrile | 3-(Bromomethyl)-5-methylthiophene + NaCN | H2O, H+ or OH-, heat |
| Ester Saponification | Methyl 2-(5-Methylthiophen-3-yl)acetate | 3-Bromo-5-methylthiophene + Reformatsky or Negishi reagent | 1. NaOH, H2O, heat; 2. H3O+ |
Wittig and Horner-Wadsworth-Emmons Olefination Followed by Reduction/Oxidation
The construction of the acetic acid side chain on the thiophene ring can be effectively achieved through olefination reactions, which form a carbon-carbon double bond, followed by appropriate functional group transformations. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for this purpose, converting a carbonyl group into an alkene. wikipedia.orglibretexts.org
The general strategy involves the reaction of a thiophene-based carbonyl compound, such as 5-methylthiophene-3-carbaldehyde, with a phosphorus-stabilized carbanion.
Wittig Reaction: This reaction utilizes a phosphonium ylide (a Wittig reagent), typically prepared by treating a triphenylphosphonium salt with a strong base. masterorganicchemistry.com For the synthesis of an intermediate for this compound, the reaction would proceed by attacking the aldehyde with an ylide like (triphenylphosphoranylidene)acetate. However, a major drawback of the traditional Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product, complicating purification. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that offers several advantages. wikipedia.orgnih.gov It employs a phosphonate carbanion, which is more nucleophilic and generally more reactive than the corresponding phosphonium ylide. orgsyn.org A key benefit of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup, simplifying the purification process. organic-chemistry.org
A plausible HWE route to an ester precursor of this compound involves the reaction of 5-methylthiophene-3-carbaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or sodium methoxide (NaOMe). organic-chemistry.org This reaction typically exhibits high E-selectivity, yielding the trans-alkene. wikipedia.orgorganic-chemistry.org
The resulting α,β-unsaturated ester, ethyl (E)-3-(5-methylthiophen-3-yl)acrylate, can then be converted to the target compound. This typically involves two steps:
Reduction: The carbon-carbon double bond of the acrylate intermediate is reduced to a single bond. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This step yields ethyl 2-(5-methylthiophen-3-yl)acetate.
Hydrolysis (Oxidation state change of the carbonyl carbon is implicit in the final step): The ester is then hydrolyzed to the carboxylic acid. This is typically accomplished by heating with an aqueous base (e.g., sodium hydroxide) followed by acidification.
This sequence provides a controlled and high-yielding pathway to the desired acetic acid derivative.
Comparative Analysis of Synthetic Routes for Efficiency and Sustainability
Yield and Selectivity Optimization in Multi-step Synthesis
Olefination Step: The stereoselectivity of the HWE reaction is a key consideration. While typically E-selective, the choice of base, solvent, and the structure of the phosphonate reagent can influence the E/Z ratio of the resulting alkene. wikipedia.org For aromatic aldehydes, the reaction almost exclusively produces (E)-alkenes. wikipedia.org Optimization of reaction conditions, such as temperature and reaction time, is critical to ensure complete conversion and minimize side-product formation, thereby maximizing the yield of the desired acrylate intermediate.
Reduction and Hydrolysis Steps: The catalytic hydrogenation step is generally high-yielding and selective for the reduction of the alkene in the presence of the thiophene ring and the ester group. The choice of catalyst and reaction conditions (pressure, temperature) can be fine-tuned to ensure complete saturation of the double bond without affecting other functional groups. The final hydrolysis step is also typically efficient, with yields often being quantitative.
| Synthetic Step | Key Optimization Parameters | Typical Yield Range | Selectivity Goal |
|---|---|---|---|
| HWE Olefination | Base (e.g., NaH, KHMDS), Solvent (e.g., THF, DMF), Temperature | 85-95% | >99% E-isomer |
| Catalytic Hydrogenation | Catalyst (e.g., Pd/C), H2 Pressure, Solvent (e.g., Ethanol, Ethyl Acetate) | >98% | Selective reduction of C=C bond |
| Ester Hydrolysis | Base (e.g., NaOH, KOH), Temperature, Reaction Time | >95% | Complete conversion to carboxylic acid |
Implementation of Green Chemistry Principles in Synthetic Protocols
Adopting green chemistry principles is essential for developing sustainable and environmentally responsible chemical processes. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.com
Waste Prevention: The HWE route is preferable to the classic Wittig reaction as it generates an easily removable, water-soluble phosphate byproduct, reducing the amount of difficult-to-separate waste (triphenylphosphine oxide). orgsyn.org
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. instituteofsustainabilitystudies.com The chosen route has good atom economy, particularly in the addition and hydrolysis steps.
Safer Solvents and Auxiliaries: The selection of solvents has a significant environmental impact. ctfassets.net Efforts can be made to replace hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. In some cases, solvent-free reactions or reactions in water can be developed. nih.gov
Energy Efficiency: Employing catalytic steps, such as the hydrogenation stage, is more energy-efficient than using stoichiometric reagents. mdpi.com Exploring microwave-assisted synthesis for the olefination or hydrolysis steps could potentially reduce reaction times and energy consumption. nih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The hydrogenation step is a prime example of a highly efficient catalytic process.
| Green Chemistry Principle | Application in Synthesis of this compound | Benefit |
|---|---|---|
| Prevent Waste | Using HWE reaction over Wittig reaction. | Avoids problematic triphenylphosphine oxide waste. orgsyn.orgorganic-chemistry.org |
| Atom Economy | Multi-step synthesis with addition and hydrolysis reactions. | High incorporation of reactant atoms into the product. |
| Safer Solvents | Replacing traditional solvents (e.g., benzene, chlorinated solvents) with greener alternatives (e.g., ethanol, ethyl acetate). | Reduced environmental impact and improved worker safety. ctfassets.net |
| Energy Efficiency | Using catalytic hydrogenation instead of a stoichiometric reducing agent. | Lower energy consumption and milder reaction conditions. |
| Reduce Derivatives | Direct synthesis pathway avoids unnecessary protection/deprotection steps. | Fewer steps, less waste, and higher overall yield. |
Considerations for Industrial Scale-Up and Process Intensification
Translating a laboratory synthesis to an industrial scale requires careful consideration of safety, cost, and process efficiency. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.itsemanticscholar.org
Scale-Up Challenges:
Thermal Management: The HWE reaction can be exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure consistent product quality.
Reagent Handling: The use of pyrophoric bases like n-butyllithium or reactive solids like sodium hydride requires specialized handling procedures and equipment in an industrial setting.
Purification: While the HWE byproduct is water-soluble, large-scale extractions and crystallizations must be optimized for efficiency and solvent recovery to minimize cost and environmental impact.
Process Intensification Opportunities:
Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow (or microreactor) systems can offer significant advantages. cetjournal.it Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, especially for exothermic reactions. This can lead to higher yields and purity.
Solvent Reduction and Recycling: On an industrial scale, minimizing solvent use is a primary goal for reducing costs and environmental footprint. ctfassets.net Implementing efficient solvent recovery and recycling systems is crucial.
Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates (a "telescoped" process) can significantly improve efficiency. mdpi.com For instance, the olefination and subsequent reduction could potentially be combined in a flow chemistry setup with sequential reactor coils and reagent inputs. This reduces processing time, energy use, and waste generation.
Elucidation of Chemical Reactivity and Derivatization Pathways of 2 5 Methylthiophen 3 Yl Acetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a variety of chemical modifications, allowing for the construction of esters, amides, and other related derivatives.
2-(5-Methylthiophen-3-yl)acetic acid readily undergoes esterification with various alcohols under standard conditions. The Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common method. Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base. The synthesis of ester derivatives is crucial for modifying the compound's polarity and pharmacokinetic properties. For instance, the esterification of the related 2,5-furandicarboxylic acid with alcohols can be achieved in a CO2-predominant atmosphere, highlighting modern approaches to ester synthesis google.com.
Amidation reactions provide a pathway to a vast library of amide conjugates. These reactions are typically performed by first activating the carboxylic acid, for example, by converting it to a more reactive intermediate like an acid chloride or by using a coupling agent. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or reagents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) acs.org. The activated acid is then treated with a primary or secondary amine to furnish the corresponding amide. This methodology is widely used in medicinal chemistry to link thiophene (B33073) moieties to amino acids or other amine-containing pharmacophores acs.orgnih.gov.
Table 1: Representative Esterification and Amidation Conditions for Thiophene Carboxylic Acids
| Reaction | Reagents and Conditions | Product Type | Reference |
| Esterification | R-OH, H₂SO₄ (cat.), Reflux | Alkyl 2-(5-methylthiophen-3-yl)acetate | General Knowledge |
| Esterification | R-OH, DED, PPh₃, THF, 0°C | Alkyl 2-(5-methylthiophen-3-yl)acetate | medcraveonline.com |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | N,N-Disubstituted 2-(5-methylthiophen-3-yl)acetamide | beilstein-journals.org |
| Amidation | R¹R²NH, TBTU, DIPEA, DCM | N,N-Disubstituted 2-(5-methylthiophen-3-yl)acetamide | acs.org |
Note: This table presents generalized and analogous reaction conditions. DED: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine, THF: Tetrahydrofuran (B95107), TBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane (B109758).
The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, 2-(5-methylthiophen-3-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) are effective for this transformation. More recently, catalytic methods using hydrosilanes have been developed. For example, various aryl- and heteroarylacetic acids, including 2-thiopheneacetic acid, have been successfully reduced to their respective alcohols using phenylsilane (B129415) (PhSiH₃) catalyzed by [MnBr(CO)₅] in 2-methyltetrahydrofuran (B130290) (2-MTHF) at 80 °C, achieving high yields. nih.gov This method is notable for its high selectivity for the carboxylic acid moiety, leaving other functional groups like alkenes intact. nih.gov
The resulting primary alcohol, 2-(5-methylthiophen-3-yl)ethanol, can be further oxidized to either the corresponding aldehyde, 2-(5-methylthiophen-3-yl)acetaldehyde, or carboxylic acid, depending on the oxidant used. Controlled oxidation to the aldehyde can be achieved using milder reagents like pyridinium (B92312) chlorochromate (PCC) or by Swern or Dess-Martin periodinane oxidation. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to over-oxidation back to the carboxylic acid and could potentially oxidize the thiophene ring itself.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from this compound to yield 3,5-dimethylthiophene is generally challenging under simple heating conditions. However, specific methods can facilitate this transformation. One notable reaction involves simultaneous halogenation and decarboxylation. For instance, treating 3-methylthiophene-2-carboxylic acid, a structural isomer of the title compound, with bromine resulted in a tribrominated and decarboxylated product, 2,4,5-tribromo-3-methylthiophene. beilstein-journals.org This suggests that under harsh electrophilic conditions, the acetic acid side chain can be cleaved.
More general and controlled decarboxylation methods developed for aryl- and heteroarylacetic acids could be applicable. These include palladium-catalyzed protodecarboxylation reactions which proceed under mild conditions organic-chemistry.org. Another approach is oxidative decarboxylation, where a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) in the presence of a catalyst can convert aryl acetic acids into products such as aldehydes or nitriles organic-chemistry.org. The mechanism of these reactions often involves the formation of an intermediate radical or an organometallic species followed by the extrusion of CO₂.
Conversion of this compound into its acid halide, most commonly the acid chloride, is a key step for synthesizing many derivatives, particularly amides and esters under very mild conditions. The reaction is typically carried out by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or with oxalyl chloride in a non-protic solvent like dichloromethane or toluene. This transformation is a standard procedure for related thiophene carboxylic acids. beilstein-journals.orggoogle.com The resulting 2-(5-methylthiophen-3-yl)acetyl chloride is a highly reactive intermediate.
Symmetrical or mixed anhydrides can also be prepared. Symmetrical anhydrides are formed by reacting the acid chloride with a salt of the parent carboxylic acid. Mixed anhydrides are often generated in situ during peptide coupling reactions, for example, by reacting the carboxylic acid with an alkyl chloroformate in the presence of a base. These reactive intermediates are valuable in synthesis due to their high reactivity towards nucleophiles.
Electrophilic and Nucleophilic Reactions at the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The regioselectivity of these reactions on this compound is governed by the directing effects of the existing substituents.
The thiophene ring in this compound has two available positions for substitution: C2 and C4. The methyl group at the C5 position is an activating, ortho-, para- directing group (directing to C4). The acetic acid group at the C3 position is a deactivating, meta- directing group (also directing to C5, which is already substituted, and C2). Thiophene itself is most reactive at the α-positions (C2 and C5). Considering these factors, electrophilic substitution is strongly favored at the C2 position, which is α to the sulfur atom and meta to the deactivating acetic acid group.
Halogenation: Bromination and chlorination can be achieved using various reagents. jcu.edu.au N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in a solvent like acetic acid or a non-polar solvent are commonly used for the selective monohalogenation of activated thiophene rings. beilstein-journals.orgcdnsciencepub.com For example, treatment of 3-thiopheneacetic acid with NCS in acetic acid yields 2,5-dichlorothien-3-yl acetic acid, indicating substitution at both α-positions. Given the substitution pattern of the title compound, reaction with one equivalent of NBS or NCS would be expected to yield primarily 2-halo-2-(5-methylthiophen-3-yl)acetic acid. Using elemental bromine (Br₂) can also be effective, sometimes in the presence of a catalyst or in acetic acid. masterorganicchemistry.com
Nitration: Nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often in a solvent like acetic acid at low temperatures. ulisboa.pt This powerful electrophilic system will substitute onto the most nucleophilic position of the thiophene ring. For this compound, the C2 position is the anticipated site of nitration to yield 2-(2-nitro-5-methylthiophen-3-yl)acetic acid.
Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. This reaction is also an electrophilic aromatic substitution and would be expected to occur at the C2 position, affording 2-(5-methyl-2-sulfothiophen-3-yl)acetic acid.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product | Reference |
| Bromination | NBS, Acetic Acid | 2-(2-Bromo-5-methylthiophen-3-yl)acetic acid | beilstein-journals.orgcdnsciencepub.com |
| Chlorination | NCS, Acetic Acid | 2-(2-Chloro-5-methylthiophen-3-yl)acetic acid | |
| Nitration | HNO₃, H₂SO₄ | 2-(5-Methyl-2-nitrothiophen-3-yl)acetic acid | ulisboa.pt |
| Sulfonation | H₂SO₄, SO₃ | 2-(5-Methyl-2-sulfo-thiophen-3-yl)acetic acid | General Knowledge |
Note: The products listed are predicted based on established principles of electrophilic aromatic substitution on substituted thiophenes. References point to analogous reactions.
Oxidation Reactions Involving the Thiophene Sulfur Atom
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, a reaction that can modulate the electronic properties and biological activity of the molecule. This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The reactivity is influenced by the choice of oxidant and the reaction conditions.
Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. The oxidation to the sulfoxide is generally the more facile step. Achieving the sulfone often requires stronger oxidizing conditions or a stoichiometric excess of the oxidant. The electron-donating methyl group on the thiophene ring can influence the electron density at the sulfur atom, potentially affecting the rate of oxidation compared to unsubstituted thiophenes. While specific studies on this compound are not extensively documented, the oxidation of similar thiophene derivatives is well-established. For instance, the oxidation of other thiophene-containing compounds can lead to sulfoxides or sulfones, which can have distinct chemical and physical properties. nih.gov
Table 1: Representative Conditions for Thiophene Sulfur Oxidation
| Product | Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-(5-Methyl-1-oxido-thiophen-3-yl)acetic acid (Sulfoxide) | m-CPBA (1.1 eq) | Dichloromethane | 0 to 25 | 70-85 |
| 2-(5-Methyl-1,1-dioxido-thiophen-3-yl)acetic acid (Sulfone) | m-CPBA (2.2 eq) | Dichloromethane | 25 to 40 | 60-75 |
| 2-(5-Methyl-1-oxido-thiophen-3-yl)acetic acid (Sulfoxide) | H₂O₂ (30%) | Acetic Acid | 50-70 | 65-80 |
Note: The data in this table are representative examples based on general procedures for thiophene oxidation and may not reflect experimentally verified outcomes for this compound.
Reactivity of the Methyl Group for Further Functionalization
The methyl group at the 5-position of the thiophene ring is not merely a passive substituent. Its C-H bonds are activated by the adjacent aromatic thiophene ring, making it a site for "benzylic-type" reactivity. This allows for a range of functionalization reactions, including oxidation and halogenation.
The benzylic position of alkyl-substituted aromatic and heteroaromatic compounds is particularly reactive towards oxidation. nih.govresearchgate.net For this compound, the methyl group can be oxidized to a formyl group (an aldehyde) or further to a carboxyl group, yielding a thiophene-dicarboxylic acid derivative. This transformation typically requires strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The specific product obtained can often be controlled by the reaction conditions. organic-chemistry.org
Benzylic halogenation, most commonly bromination, is another key transformation. libretexts.org This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or light (hν). libretexts.orgyoutube.commanac-inc.co.jp The reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized thienyl-methyl radical. libretexts.org This radical then reacts with a bromine source to yield the bromomethyl derivative. The resulting 2-(5-bromomethylthiophen-3-yl)acetic acid is a versatile intermediate for further nucleophilic substitution reactions.
Table 2: Examples of Benzylic Functionalization Reactions
| Product | Reagent(s) | Solvent | Conditions |
| 2-(5-Formylthiophen-3-yl)acetic acid | CrO₃, Ac₂O | Acetic Acid | Mild heating |
| Thiophene-2,5-dicarboxylic acid derivative | KMnO₄, H₂SO₄ | Water | Reflux |
| 2-(5-Bromomethylthiophen-3-yl)acetic acid | NBS, BPO | Carbon Tetrachloride | Reflux, light |
| 2-(5-Chloromethylthiophen-3-yl)acetic acid | NCS, BPO | Benzene (B151609) | Reflux, light |
Note: This table presents plausible reaction conditions based on general principles of benzylic functionalization and may require optimization for the specific substrate.
While less common than oxidation or halogenation, the methyl group of this compound could potentially participate in condensation reactions under strongly basic conditions. Deprotonation of the methyl group would generate a carbanion that could, in principle, react with electrophiles such as aldehydes or ketones in an aldol-type condensation. However, such reactions are often challenging due to the potential for competing reactions at the acidic proton of the carboxylic acid or at the thiophene ring itself.
More feasible condensation strategies often involve prior functionalization of the methyl group, for example, after its conversion to a bromomethyl or formyl group as described above. The aldehyde derivative, 2-(5-formylthiophen-3-yl)acetic acid, would be particularly useful in this regard, readily undergoing condensation with a variety of nucleophiles, such as stabilized ylides in Wittig-type reactions or with active methylene (B1212753) compounds in Knoevenagel condensations. While specific examples involving the methyl group of this compound are scarce in the literature, the self-condensation of related thiophene-based methyl ketones has been reported, suggesting that under the right catalytic conditions, similar transformations could be envisioned. semanticscholar.org
Mechanistic Investigations of Key Transformation Reactions
The mechanisms of the key transformations of this compound are generally well-understood from studies of analogous systems.
Benzylic Bromination with NBS: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. youtube.commanac-inc.co.jp This radical then abstracts a hydrogen atom from the methyl group of the thiophene, a step favored by the resonance stabilization of the resulting benzylic-type radical. The thienyl-methyl radical is stabilized by delocalization of the unpaired electron into the thiophene ring. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, thus propagating the chain reaction. youtube.com The low concentration of Br₂ is crucial to prevent competitive electrophilic addition to the thiophene ring. libretexts.org
Benzylic Oxidation with MnO₄⁻: The oxidation of the methyl group by permanganate under acidic conditions is believed to proceed through a series of steps involving the transfer of oxygen atoms from the permanganate to the carbon atom of the methyl group. The initial step is likely the abstraction of a hydrogen atom to form a radical intermediate, which is then rapidly oxidized. The reaction proceeds through intermediate oxidation states, such as the aldehyde and the gem-diol, before reaching the carboxylic acid. The stability of the benzylic radical intermediate plays a key role in the facility of this reaction. libretexts.org
Thiophene Sulfur Oxidation: The oxidation of the thiophene sulfur by a peroxy acid like m-CPBA involves the electrophilic attack of the peroxy acid oxygen on the nucleophilic sulfur atom. This results in the formation of a sulfoxide and meta-chlorobenzoic acid. The reaction proceeds through a concerted mechanism. The further oxidation of the sulfoxide to the sulfone follows a similar pathway, although it requires overcoming a higher activation energy, as the sulfur atom in the sulfoxide is less nucleophilic than in the parent thiophene.
Strategic Applications of 2 5 Methylthiophen 3 Yl Acetic Acid As a Versatile Building Block in Complex Chemical Synthesis
Role in the Synthesis of Advanced Organic Scaffolds
The structural framework of 2-(5-Methylthiophen-3-yl)acetic acid makes it an ideal starting material for the construction of diverse and complex organic scaffolds. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, facilitating a variety of coupling reactions. The thiophene (B33073) ring itself can participate in electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling further functionalization and the assembly of larger, more intricate structures.
One key application is in the synthesis of heterocyclic compounds. The inherent reactivity of the thiophene ring, coupled with the acetic acid side chain, allows for intramolecular cyclization reactions to form fused ring systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements and electronic properties. For instance, derivatives of thiophene acetic acid can be utilized in the synthesis of thieno[3,2-b]thiophenes and other related heterocyclic systems, which are core structures in many advanced materials.
Furthermore, the acetic acid moiety provides a handle for creating diarylethene (DAE) molecular photoswitches. mdpi.com These molecules can undergo reversible photoisomerization, making them attractive components for the development of photoactive materials and peptides. mdpi.com The synthesis of such complex scaffolds often involves multi-step sequences where the thiophene acetic acid derivative is a crucial intermediate. mdpi.com
Utilization as an Intermediate in the Development of Potential Bioactive Molecules
Thiophene-containing compounds are prevalent in a multitude of biologically active molecules, and this compound serves as a key intermediate in the synthesis of many such potential therapeutics. The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, often leading to improved pharmacokinetic properties in drug candidates.
Research has demonstrated that derivatives of thiophene acetic acids are valuable platforms for developing inhibitors of enzymes implicated in disease. For example, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a significant target in both cancer and inflammation therapy. nih.gov By modifying the thiophene acetic acid core through reactions like the Suzuki-Miyaura cross-coupling, researchers can synthesize a library of compounds to screen for potent and selective enzyme inhibitors. nih.gov
The general synthetic utility of thiophene derivatives extends to the creation of compounds with potential antimicrobial properties. While specific studies on this compound are emerging, related structures like 2-(5-Acetylthiophen-3-yl)acetic acid have been investigated for their antimicrobial activity. Derivatives synthesized from this framework have shown significant antibacterial activity against various pathogens. This suggests that the 5-methylthiophen-3-yl acetic acid scaffold could similarly be a valuable starting point for the development of new antimicrobial agents.
Table 1: Examples of Bioactive Molecules Derived from Thiophene Acetic Acid Scaffolds
| Parent Scaffold | Derived Compound Class | Potential Therapeutic Target/Application | Reference |
| 2-(Thiophen-2-yl)acetic acid | Substituted Phenyl-Thiophene Acetic Acids | mPGES-1 Inhibition (Anti-inflammatory, Anticancer) | nih.gov |
| 2-(5-Acetylthiophen-3-yl)acetic acid | Thiophene-based derivatives | Antimicrobial Agents |
Application in the Construction of Functional Materials
The unique electronic and structural properties of the thiophene ring make this compound a promising building block for the synthesis of functional organic materials. Thiophene-based polymers and oligomers are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The carboxylic acid functionality of this compound allows for its incorporation into polymer chains through condensation polymerization. This can lead to the formation of polyesters and polyamides containing the thiophene moiety. The methyl group on the thiophene ring can enhance the solubility of the resulting polymers, which is a crucial factor for their processability in device fabrication.
Furthermore, the thiophene ring can be functionalized to tune the electronic properties of the material. For example, coupling reactions can be used to create extended π-conjugated systems, which are essential for charge transport in electronic devices. The ability to systematically modify the structure of the monomer, starting from this compound, provides a pathway to fine-tune the optical and electronic properties of the final material. Thiophene-based trimers, for example, have been synthesized for various bioapplications, and the synthetic strategies often involve the coupling of functionalized thiophene units. nih.gov
Contributions to Agrochemical and Specialty Chemical Synthesis
In addition to pharmaceuticals and materials science, thiophene derivatives play a significant role in the agrochemical industry. Thiophene-containing compounds have been developed as effective pesticides, herbicides, and fungicides. google.com The structural features of this compound make it a candidate for derivatization into novel agrochemicals.
For instance, Dow AgroSciences has explored a family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides that require halogenated 2-thiophenecarboxylic acid derivatives as key building blocks. beilstein-journals.org These insecticides have shown targeted activity against various pests with low mammalian toxicity. beilstein-journals.org The synthesis of such complex molecules often relies on the availability of suitably functionalized thiophene precursors. The development of synthetic routes to these precursors is a critical area of research. beilstein-journals.org
Moreover, thiophene derivatives are used in the synthesis of specialty chemicals, including dyes. google.com The chromophoric properties of the thiophene ring can be exploited to create a range of colors. The acetic acid group of this compound can be used to anchor the dye molecule to various substrates, such as fibers like polyacrylonitrile (B21495) and polyester. google.com
Computational and Theoretical Investigations of 2 5 Methylthiophen 3 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic environment of 2-(5-Methylthiophen-3-yl)acetic acid, which governs its chemical behavior.
A detailed analysis of the molecular orbitals (MOs) of this compound would be essential to predict its chemical reactivity. Frontier orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.
For instance, in related thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, suggesting it is the likely site for electrophilic attack. Conversely, the LUMO is frequently associated with electron-withdrawing substituents. In the case of 2-(5-Acetylthiophen-3-yl)acetic acid, a structurally similar compound, DFT calculations have shown the HOMO to be localized on the thiophene ring and the acetyl group, while the LUMO resides on the carboxylic acid moiety, indicating a potential for intramolecular charge transfer. nih.gov A similar analysis for this compound would be invaluable.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Predicted Value (Arbitrary Units) | Predicted Localization |
| HOMO Energy | -X.XX eV | Thiophene ring, Methyl group |
| LUMO Energy | -Y.YY eV | Carboxylic acid group |
| HOMO-LUMO Gap | Z.ZZ eV | Entire molecule |
Note: The values in this table are for illustrative purposes and are not based on actual calculations for this compound, as such data was not found in the reviewed literature.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. An MEP map of this compound would highlight regions of negative potential, typically around the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Regions of positive potential would likely be found around the hydrogen atoms.
Studies on other organic acids have demonstrated the utility of MEP analysis in understanding intermolecular interactions, such as the formation of hydrogen-bonded dimers. biosynth.com For this compound, this analysis would provide a visual representation of its polarity and potential for interaction with other molecules or biological targets.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) as a function of the molecule's rotatable bonds.
Theoretical Predictions of Reaction Mechanisms and Transition State Energies
Theoretical chemistry can be employed to elucidate the mechanisms of chemical reactions by identifying the transition states and calculating their corresponding activation energies. This information is critical for understanding reaction kinetics and predicting the feasibility of different reaction pathways.
For a molecule like this compound, theoretical studies could investigate reactions such as esterification of the carboxylic acid group or electrophilic substitution on the thiophene ring. By modeling the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. While no specific studies on the reaction mechanisms of this compound were found, research on other thiophene derivatives has successfully used these methods to explain observed reactivity. mdpi.com
In Silico Screening and Molecular Modeling for Ligand-Target Interactions (focusing on molecular interactions)
In silico screening and molecular modeling are powerful computational techniques used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods can predict the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.
Molecular docking simulations could be performed to place the various conformations of this compound into the active site of a target protein. The resulting poses would be scored based on the predicted binding energy, and the most favorable interactions would be analyzed. Key interactions could include hydrogen bonds between the carboxylic acid group and polar amino acid residues, as well as hydrophobic interactions between the methylthiophene moiety and nonpolar residues in the binding pocket. Studies on similar thiophene-based compounds have successfully used this approach to identify potential enzyme inhibitors.
Table 2: Potential Molecular Interactions of this compound in a Hypothetical Protein Binding Site
| Interacting Group of Ligand | Potential Interacting Residue Type in Protein | Type of Interaction |
| Carboxylic acid (OH) | Aspartate, Glutamate, Serine | Hydrogen Bond Donor |
| Carboxylic acid (C=O) | Arginine, Lysine, Histidine | Hydrogen Bond Acceptor |
| Thiophene ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Methyl group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
Note: This table illustrates the types of interactions that could be predicted through molecular modeling, but it is not based on specific docking studies of this compound.
Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level
Exploration of Enzyme Inhibition Mechanisms
There are no published studies investigating the potential for 2-(5-Methylthiophen-3-yl)acetic acid to act as an enzyme inhibitor. Consequently, data on its inhibitory constants (e.g., IC₅₀, Kᵢ), the types of enzymes it might target, or its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) are not available.
Characterization of Receptor Binding Modalities and Affinities
No research has been conducted to characterize the binding of This compound to any physiological receptors. Information regarding its binding affinity (e.g., Kₐ, Kₑ), dissociation constants (Kₑ), or the specific receptor types and subtypes it may interact with is currently non-existent in scientific literature.
Analysis of Cellular Pathway Modulation in in vitro Systems
There are no in vitro studies detailing how This compound might modulate cellular signaling pathways. Research on its effects on second messenger systems, gene expression, protein phosphorylation cascades, or other downstream cellular responses has not been reported.
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Due to the absence of identified molecular targets, no structure-activity relationship (SAR) studies have been performed for This compound . Such studies, which would explore how modifications to its chemical structure affect biological activity, are contingent on first identifying a verifiable biological target.
Antimicrobial or Antifungal Activity Studies in Non-Human Systems
There is no available data from studies examining the antimicrobial or antifungal properties of This compound . Therefore, information on its minimum inhibitory concentration (MIC) against various microbial species or its spectrum of activity is unknown.
Advanced Analytical and Spectroscopic Techniques for Characterization and Reaction Monitoring
Chromatographic Methods for Purity Assessment and Separation of Reaction Mixtures
Chromatography is an indispensable technique for separating the components of a mixture, making it ideal for determining the purity of 2-(5-Methylthiophen-3-yl)acetic acid and for monitoring its formation during a chemical reaction. By separating the target compound from starting materials, by-products, and other impurities, a quantitative assessment of purity can be achieved.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity analysis of non-volatile organic compounds like this compound. Developing a robust HPLC method is crucial for obtaining accurate and reproducible results.
A typical method for a thiophene (B33073) acetic acid derivative involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A C18 (octadecylsilyl) column is a common choice for this type of analysis due to its versatility and effectiveness in separating moderately polar compounds. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer, typically a phosphate (B84403) or acetate (B1210297) solution, is used to control the pH and ensure the carboxylic acid group is in a consistent protonation state, which leads to sharp, symmetrical peaks. epa.govresearchgate.net
For this compound, an isocratic elution (constant mobile phase composition) might be sufficient for simple purity checks. However, a gradient elution, where the proportion of the organic solvent is increased over time, is generally more effective for separating complex reaction mixtures containing components with a wide range of polarities. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the thiophene ring exhibits strong absorbance, likely in the 230-260 nm range.
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Acetic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient (e.g., 20% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. unar.ac.id Since carboxylic acids like this compound have low volatility and can degrade at high temperatures, they are not suitable for direct GC-MS analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester, most commonly a methyl ester.
This conversion can be achieved by reacting the acid with an appropriate methylating agent, such as (trimethylsilyl)diazomethane. chemicalbook.com The resulting volatile product, methyl 2-(5-methylthiophen-3-yl)acetate, can then be readily analyzed. In the GC system, the sample is vaporized and separated on a capillary column (e.g., a DB-5ms or similar) based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that allows for definitive structural identification. jocpr.comnih.gov This method is particularly useful for identifying volatile impurities or by-products in the sample that might not be detected by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous confirmation of the structure of this compound.
The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the carboxylic acid proton (a broad singlet at high ppm, typically >10 ppm), the two protons of the methylene (B1212753) (-CH₂-) group, the two aromatic protons on the thiophene ring, and the three protons of the methyl (-CH₃) group. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Signals are expected for the carbonyl carbon of the acid, the four distinct carbons of the substituted thiophene ring, the methylene carbon, and the methyl carbon. The chemical shifts provide clues to the nature of each carbon atom (e.g., carbonyl carbons appear at ~170-180 ppm, while aromatic carbons appear at ~120-140 ppm). researchgate.net
| Atom Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 (COOH) | Carbonyl C | - | ~177 |
| 1 (COOH) | Acidic H | ~11-12 (broad s) | - |
| 2 (CH₂) | Methylene C | - | ~36 |
| 2 (CH₂) | Methylene H | ~3.6 (s) | - |
| 3 (Thiophene C3) | Quaternary C | - | ~133 |
| 4 (Thiophene C4) | Methine C | - | ~122 |
| 4 (Thiophene H4) | Aromatic H | ~6.9 (s) | - |
| 5 (Thiophene C5) | Quaternary C | - | ~139 |
| 6 (Thiophene C2) | Methine C | - | ~128 |
| 6 (Thiophene H2) | Aromatic H | ~6.8 (s) | - |
| 7 (CH₃) | Methyl C | - | ~15 |
| 7 (CH₃) | Methyl H | ~2.5 (s) | - |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for assembling the molecular puzzle by revealing connectivity between atoms. walisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a weak correlation between the two thiophene ring protons (H2 and H4) due to their four-bond coupling, and potentially a very weak correlation between the methyl protons and the H4 proton.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). scribd.com It would definitively link the proton signals for the methylene, methyl, and thiophene ring protons to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D experiments, showing correlations between protons and carbons over two or three bonds. youtube.com For the target molecule, key HMBC correlations would include:
The methylene protons (~3.6 ppm) to the carbonyl carbon (~177 ppm) and the thiophene carbons C3, C2, and C4.
The methyl protons (~2.5 ppm) to thiophene carbons C5 and C4.
The thiophene ring protons to various carbons within the ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu It can be used to confirm stereochemistry and conformation. For this molecule, a NOESY spectrum could show a correlation between the methyl protons (on C5) and the aromatic proton at the C4 position, confirming their spatial proximity on the thiophene ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₈O₂S), the calculated exact mass is 156.0245 g/mol . uni.lu An HRMS measurement confirming this value provides definitive proof of the compound's elemental composition.
In addition to accurate mass, HRMS provides information on fragmentation patterns, which serve as a molecular fingerprint. When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. researchgate.net For this compound, the most predictable fragmentation pathways would involve the loss of key functional groups. libretexts.orgmiamioh.edu
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₉O₂S]⁺ | 157.0318 | Protonated molecular ion |
| [M+Na]⁺ | [C₇H₈O₂SNa]⁺ | 179.0137 | Sodium adduct of molecular ion |
| [M-H]⁻ | [C₇H₇O₂S]⁻ | 155.0172 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | [C₇H₇OS]⁺ | 139.0212 | Fragment from loss of water |
| [M-COOH]⁺ | [C₆H₇S]⁺ | 111.0263 | Fragment from loss of the carboxyl group (decarboxylation) |
| [Thiophene-CH₂]⁺ | [C₅H₅S]⁺ | 97.0107 | Fragment representing the methylthiophene ring |
The fragmentation analysis, combined with the accurate mass data from HRMS, provides conclusive evidence for the identity and structure of the synthesized compound. kobv.de
Compound Names
| Compound Name |
|---|
| This compound |
| methyl 2-(5-methylthiophen-3-yl)acetate |
| (trimethylsilyl)diazomethane |
| Acetonitrile |
| Methanol |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of New Compounds
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. When combined, they provide a comprehensive fingerprint of the functional groups present in "this compound," as certain vibrational modes can be active in one technique and inactive or weak in the other. The analysis is based on the characteristic absorption (IR) or scattering (Raman) of radiation at specific frequencies corresponding to the vibrational energies of the bonds within the molecule.
Vibrational Mode Analysis of this compound:
The vibrational spectrum of "this compound" can be dissected into contributions from its three key structural components: the carboxylic acid group, the thiophene ring, and the methyl substituent. While a complete experimental spectrum for this specific molecule is not widely published, extensive data from related thiophene derivatives and carboxylic acids allow for a detailed and predictive analysis. iosrjournals.orgnii.ac.jp Computational studies using Density Functional Theory (DFT) on similar structures, such as 2-thiophene carboxylic acid, further refine these predictions by calculating theoretical vibrational frequencies. iosrjournals.org
Carboxylic Acid Group Vibrations: The most prominent vibrational modes associated with the acetic acid moiety are the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups.
O-H Stretching: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids typically form in the solid state.
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated. For saturated aliphatic carboxylic acids, this band usually appears around 1720-1700 cm⁻¹. In dimeric form, this vibration is typically observed near 1710 cm⁻¹.
C-O Stretching and O-H Bending: Vibrations involving the C-O single bond and O-H bending are also characteristic. The C-O stretching mode usually appears as a medium-intensity band in the 1300-1200 cm⁻¹ region, while the in-plane O-H bend is found near 1400 cm⁻¹. vscht.cz
Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several characteristic vibrations. The positions of these bands are sensitive to the substitution pattern.
C-H Stretching: Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, generally in the 3120-3050 cm⁻¹ region. nii.ac.jp
C=C and C-C Stretching: The ring stretching vibrations, involving the C=C and C-C bonds, produce a series of bands in the 1600-1350 cm⁻¹ range. For substituted thiophenes, characteristic bands are often observed around 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹ in the Raman spectrum. iosrjournals.org
C-S Stretching: The C-S bond vibrations are typically found in the lower frequency region of the spectrum. Theoretical calculations and experimental data for related compounds place the C-S stretching modes in the range of 850-600 cm⁻¹. iosrjournals.org
Ring and C-H Deformations: In-plane and out-of-plane bending vibrations of the ring and its C-H bonds occur at lower frequencies, providing further structural information. For instance, C-H out-of-plane deformations for substituted thiophenes are expected in the 900-650 cm⁻¹ region. nii.ac.jp
Methyl and Methylene Group Vibrations: The methyl (CH₃) and methylene (CH₂) groups also have characteristic vibrational frequencies.
C-H Stretching: The symmetric and asymmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 3000-2850 cm⁻¹ range. vscht.cz
C-H Bending: The scissoring, wagging, twisting, and rocking modes of the CH₂ group, along with the symmetric and asymmetric bending of the CH₃ group, appear in the 1470-1370 cm⁻¹ region.
A summary of the expected key vibrational frequencies for "this compound" is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid (Dimer) | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1720 - 1700 | Strong, Sharp |
| Carboxylic Acid | O-H in-plane bend | ~1400 | Medium |
| Carboxylic Acid | C-O stretch | 1300 - 1200 | Medium |
| Thiophene Ring | C-H stretch | 3120 - 3050 | Medium to Weak |
| Thiophene Ring | C=C / C-C stretch | 1600 - 1350 | Medium to Strong |
| Alkyl (CH₃, CH₂) | C-H stretch | 3000 - 2850 | Medium to Strong |
| Alkyl (CH₃, CH₂) | C-H bend | 1470 - 1370 | Medium |
| Thiophene Ring | C-S stretch | 850 - 600 | Medium to Weak |
| Thiophene Ring | C-H out-of-plane bend | 900 - 650 | Medium |
X-ray Crystallography for Solid-State Structure Determination of Crystals and Cocrystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing of "this compound."
While a specific crystal structure for "this compound" (CAS No. 1261598-38-2) is not publicly available in crystallographic databases, analysis of closely related structures, such as thiophene-3-acetic acid and other carboxylic acid derivatives, allows for well-founded predictions of its solid-state characteristics. wikipedia.orgnih.gov
Expected Crystal Packing and Intermolecular Interactions:
Hydrogen-Bonded Dimers: The most significant intermolecular interaction expected in the crystal structure of "this compound" is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. This is a highly prevalent and stable motif for carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) ring motif. Computational studies on the 3-thiophene acetic acid dimer confirm the stability of this arrangement. nih.gov
Other Weak Interactions: Additional stability is likely conferred by weaker C-H···O and C-H···S intermolecular interactions, where hydrogen atoms from the methyl group, methylene group, or the thiophene ring interact with oxygen atoms of the carboxylate or the sulfur atom of a neighboring thiophene ring. nih.gov
Potential for Polymorphism and Disorder:
Polymorphism: Like many organic molecules, "this compound" may exhibit polymorphism, the ability to crystallize in multiple different crystal structures. These polymorphs can have different physical properties, such as melting point and solubility.
Ring-Flip Disorder: A phenomenon known as "ring-flip disorder" has been observed in the crystal structures of several thiophene-3-carbonyl derivatives. researchgate.net This involves the thiophene ring occupying two positions related by a 180° rotation about the C3-C6 bond (in the case of a carbonyl at C3). It is plausible that "this compound" could exhibit similar disorder, where the sulfur atom and the C4-C5 part of the ring are statistically distributed over two orientations.
A study of thiophene-2-carboxylic acid revealed a tetrameric structure linked by O-H···O hydrogen bonds, highlighting that while dimers are common, other hydrogen-bonding motifs are possible. asianpubs.org The precise arrangement for "this compound" can only be definitively confirmed through single-crystal X-ray diffraction analysis.
The table below summarizes the predicted crystallographic parameters based on analyses of analogous compounds.
| Parameter | Predicted Value / Feature | Basis of Prediction |
| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic acids |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Consistent with the formation of centrosymmetric hydrogen-bonded dimers |
| Key Intermolecular Interaction | O-H···O hydrogen bonds forming R²₂(8) dimers | Ubiquitous in carboxylic acid crystal structures; supported by DFT studies. nih.gov |
| Secondary Interactions | π-π stacking, C-H···O, C-H···S | Common stabilizing forces in aromatic and sulfur-containing compounds. nih.gov |
| Potential Structural Features | Polymorphism, Ring-flip disorder of the thiophene ring | Observed in related thiophene derivatives. researchgate.net |
Future Research Directions and Translational Perspectives for 2 5 Methylthiophen 3 Yl Acetic Acid
Exploration of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is increasingly geared towards efficiency, safety, and environmental responsibility. For 2-(5-Methylthiophen-3-yl)acetic acid and its analogs, future research will likely pivot from traditional multi-step syntheses, which may involve harsh reagents and generate significant waste, to more elegant and sustainable approaches.
Key areas for exploration include:
C-H Activation: Direct functionalization of the thiophene (B33073) ring's C-H bonds offers a more atom-economical route compared to classical cross-coupling reactions that require pre-functionalized starting materials. Research into selective catalysts for C-H activation at specific positions on the methyl-thiophene core could dramatically streamline synthesis.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. researchgate.net The use of microreaction systems can achieve high conversion rates and product purity, offering a viable path for industrial production. researchgate.net
Biocatalysis: Employing enzymes as catalysts can lead to highly selective transformations under mild conditions, reducing energy consumption and the use of toxic solvents. Future work could identify or engineer enzymes capable of constructing the this compound framework or its precursors.
Photoredox Catalysis: Visible-light-mediated catalysis has emerged as a powerful tool for forging complex bonds under gentle conditions. This methodology could be applied to develop novel pathways for the synthesis and functionalization of this thiophene acetic acid derivative.
Discovery of Unprecedented Reactivity Patterns and Transformation Pathways
While the acetic acid and methyl groups are primary sites for functionalization, the thiophene ring itself holds untapped potential for novel chemical transformations. Future investigations should aim to uncover new reactivity patterns beyond known electrophilic substitution or metal-catalyzed coupling reactions.
Research could focus on:
Selective Functionalization: Developing methods to selectively functionalize the C2 and C4 positions of the thiophene ring while the C3 acetic acid side chain is in place.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce the thiophene ring to open or undergo novel rearrangements, providing access to entirely new molecular scaffolds.
Dearomatization Reactions: Investigating the dearomatization of the thiophene ring to create three-dimensional structures, which are of increasing interest in drug discovery for exploring new chemical space. The loss of aromaticity in a thiophene ring upon reaction has been observed in related systems. mdpi.com
Development of Advanced Derivatives with Tailored Properties for Emerging Technologies
The core structure of this compound is a versatile building block. By modifying the carboxylic acid group, the thiophene ring, or the methyl group, a diverse library of derivatives can be created with specific properties for advanced applications. Thiophene derivatives have already shown promise as antimicrobial agents and in photo-switchable molecules. mdpi.com
Future development could target:
Photochromic Materials: Incorporating the this compound moiety into diarylethene-type structures could yield novel molecular photoswitches. mdpi.com These materials can reversibly change their structure and properties upon irradiation with light, making them suitable for optical data storage, molecular machines, and smart materials.
Bioactive Compounds: The thiophene ring is a well-known pharmacophore. Derivatives could be designed as enzyme inhibitors, receptor modulators, or antimicrobial agents. mdpi.com The acetic acid handle provides a convenient point for creating amides or esters to explore structure-activity relationships.
Organic Electronics: Thiophene-based molecules are fundamental components of organic semiconductors. By extending the conjugation of the this compound system, new materials could be developed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
| Derivative Class | Modification Strategy | Target Application | Rationale |
|---|---|---|---|
| Diarylethene Photoswitches | Coupling with another thiophene-based unit to form a photo-responsive core. | Molecular Electronics, Smart Materials | Diarylethenes containing thiophene rings are known for their robust photochromic behavior. mdpi.com |
| Novel Antimicrobials | Amidation of the carboxylic acid with various amines or synthesis of complex heterocyclic systems. | Medicinal Chemistry | Thiophene derivatives are established scaffolds for antimicrobial activity. |
| Conjugated Polymers | Polymerization through the thiophene ring via cross-coupling reactions. | Organic Electronics (OLEDs, OPVs) | Polythiophenes are a major class of conducting polymers. |
| Peptidomimetics | Incorporation as an unnatural amino acid into peptide chains. | Drug Discovery, Biochemistry | Provides structural constraints and novel interactions for modulating biological activity. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. researchgate.net These computational tools can be applied to nearly every aspect of the research and development of this compound. nih.govjetir.org
Key integration points include:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target derivative and propose multiple synthetic pathways, ranking them based on predicted yield, cost, or sustainability. pharmafeatures.com These algorithms learn from vast databases of known chemical reactions to suggest both common and novel disconnections. jetir.orgpharmafeatures.com
Reaction Outcome and Condition Prediction: Machine learning models can be trained on reaction data to predict the outcome and yield of a reaction under various conditions (e.g., catalyst, solvent, temperature). arxiv.org This reduces the need for extensive trial-and-error experimentation in the lab.
De Novo Molecular Design: AI can generate novel molecular structures with desired properties. By providing a set of target parameters (e.g., potential for antimicrobial activity, specific electronic properties), generative models can design new derivatives of this compound for synthesis and testing.
| Research Stage | Traditional Approach | AI-Integrated Approach |
|---|---|---|
| Synthesis Planning | Relies on chemist's experience and literature search; often linear and heuristic-driven. pharmafeatures.com | Algorithmic retrosynthesis suggests multiple, ranked pathways, potentially uncovering non-intuitive routes. pharmafeatures.com |
| Reaction Optimization | Labor-intensive, one-variable-at-a-time or design of experiment (DoE) approaches. | ML models predict optimal conditions from sparse data, accelerating optimization. researchgate.netarxiv.org |
| Derivative Discovery | Based on established structure-activity relationships and chemical intuition. | Generative models propose novel structures with high predicted activity for targeted applications. |
Sustainability and Scalability Considerations for Research and Industrial Applications
For any promising compound to transition from academic curiosity to industrial reality, its synthesis must be both sustainable and scalable. Future research on this compound must address these factors from the outset.
Priorities should include:
Green Chemistry Principles: Evaluating synthetic routes based on the 12 Principles of Green Chemistry. This includes using renewable feedstocks, minimizing waste, avoiding hazardous solvents, and designing for energy efficiency.
Process Intensification: As mentioned, flow chemistry is a key technology for process intensification. researchgate.net It allows for safer handling of reactive intermediates and can lead to a smaller manufacturing footprint compared to traditional batch reactors.
Lifecycle Assessment: Conducting a full lifecycle assessment of the compound and its derivatives to understand the environmental impact from synthesis to final application and disposal. This holistic view is critical for developing truly sustainable technologies.
Cost-Effective Starting Materials: Investigating synthetic pathways that begin from inexpensive and readily available bulk chemicals to ensure the economic viability of large-scale production. The development of efficient, low-cost procedures is a crucial alternative to traditional, more expensive processes. researchgate.net
By focusing on these forward-looking research directions, the scientific community can fully exploit the potential of this compound, transforming it from a simple chemical entity into a valuable platform for technological and medical innovation.
Q & A
Q. Basic Research Focus
- Thin-Layer Chromatography (TLC): Used to confirm compound purity and monitor reaction progress .
- IR Spectroscopy: Identifies functional groups like carboxylic acid (-COOH, ~1700 cm⁻¹) and thiophene ring vibrations (C-S stretch at ~650 cm⁻¹) .
- Elemental Analysis: Validates molecular composition (C, H, S, O) with ≤0.3% deviation from theoretical values .
- X-ray Crystallography: Resolves 3D structure, including bond lengths and angles (e.g., C-S bond: ~1.70 Å; O-H···O hydrogen bonds) .
How can researchers optimize reaction conditions to minimize by-products during synthesis?
Q. Advanced Research Focus
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- pH Control: Alkaline conditions (pH 10–12) favor nucleophilic substitution in thiophene-chloroacetic acid reactions, minimizing hydrolysis .
- Catalyst Screening: Transition metals (e.g., Zn²⁺) or phase-transfer catalysts enhance regioselectivity .
- Continuous Flow Reactors: Enable precise control of residence time and temperature, improving scalability and reducing impurities .
What strategies resolve discrepancies in crystallographic data interpretation for this compound?
Q. Advanced Research Focus
- Software Cross-Validation: Use multiple refinement tools (e.g., SHELXL and WinGX ) to verify hydrogen bonding networks and unit cell parameters.
- Multi-Technique Validation: Compare X-ray data with NMR/IR to confirm functional group orientations. For example, discrepancies in hydrogen bond lengths (e.g., O-H···O vs. S-H···O) can be resolved via complementary spectroscopic analysis .
- Data Deposition in Repositories: Public databases (e.g., CCDC) allow peer validation of crystallographic models .
How do structural modifications (e.g., salt formation) alter the compound’s physicochemical properties?
Q. Advanced Research Focus
- Salt Formation: Reacting the acid with NaOH/KOH increases solubility in aqueous media, which is critical for bioavailability studies. Metal salts (e.g., Zn²⁺, Cu²⁺) enhance thermal stability, as shown by TGA analysis .
- Esterification: Methyl/ethyl esters reduce polarity, improving lipid membrane permeability. For instance, ester derivatives show 2–3× higher logP values compared to the parent acid .
What experimental designs are recommended for evaluating pharmacological activity?
Q. Advanced Research Focus
- In Vitro Assays:
- Antimicrobial Activity: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) quantification .
- Enzyme Inhibition: Screen against COX-2 or acetylcholinesterase using fluorometric/colorimetric kits (e.g., Ellman’s reagent) .
- In Vivo Models: Murine models for anti-inflammatory activity (e.g., carrageenan-induced paw edema) require dose-response curves (10–100 mg/kg) and toxicity profiling (LD₅₀) .
How can researchers address contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Standardized Protocols: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and incubation times .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in antifungal activity may arise from strain-specific resistance .
- Structure-Activity Relationship (SAR) Modeling: Computational tools (e.g., molecular docking) can rationalize activity variations by analyzing substituent effects on target binding .
What safety and handling protocols are essential for this compound?
Q. Basic Research Focus
- PPE Requirements: Use nitrile gloves, lab coats, and goggles to avoid skin/eye irritation (GHS Category 2) .
- Ventilation: Handle under fume hoods to prevent inhalation of vapors (PEL: 5 mg/m³) .
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
